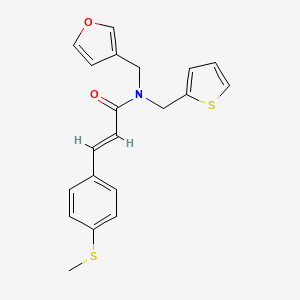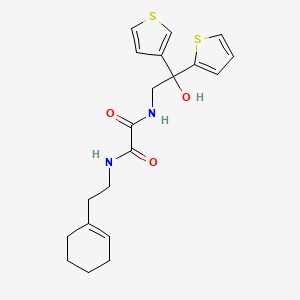
5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole is a chemical compound with the empirical formula C12H13ClN2O . It is a solid substance and its molecular weight is 236.70 .
Molecular Structure Analysis
The SMILES string of this compound is ClCC1=NC(C(C=C2)=CC=C2C©C)=NO1 . The InChI key is DJXRLUNPDLKRQB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 236.70 . The empirical formula is C12H13ClN2O .Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole has been noted for its role in chemical transformations. A study by Sağırlı and Dürüst (2018) illustrated its reaction with KCN, forming trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and their parent alkanes, a process notable for being the first reported decyanation pathway transforming trisubstituted acetonitriles into alkanes (Sağırlı & Dürüst, 2018).
Another synthesis pathway reported by Jäger et al. (2002) involved the reaction of 3-chloromethyl-5-phenyl-1,2,4-oxadiazole with N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, leading to ring fission and C–C bond cleavage, forming novel compounds (Jäger et al., 2002).
Antibacterial Properties
Rai et al. (2010) explored the antibacterial properties of derivatives synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole. The study found that these derivatives showed significant activity against various bacterial strains, indicating potential applications in antibacterial treatments (Rai et al., 2010).
Sonication-Assisted Synthesis
Bretanha et al. (2011) reported on the use of ultrasound irradiation to synthesize 1,2,4-oxadiazoles, including derivatives of 5-(chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole. This method demonstrated improved yields and shorter reaction times, offering a more efficient synthetic pathway for such compounds (Bretanha et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
5-(chloromethyl)-3-(4-propan-2-ylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)9-3-5-10(6-4-9)12-14-11(7-13)16-15-12/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXRLUNPDLKRQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2415526.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415527.png)

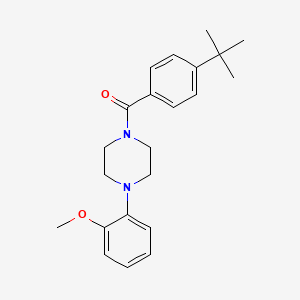
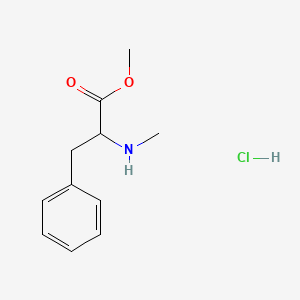
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2415534.png)
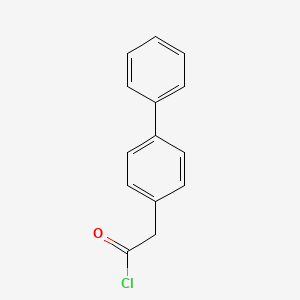
![N-{[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2415542.png)
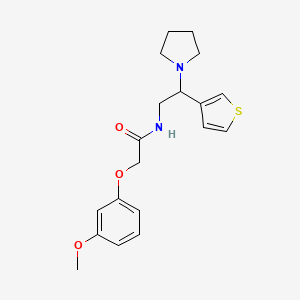
![N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2415545.png)
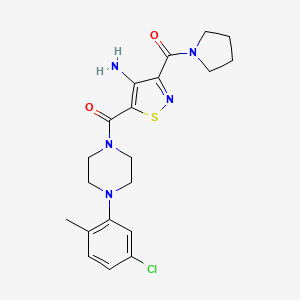
![(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2415547.png)
